5-Methoxy-2-vinyl-1H-benzo[D]imidazole
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Overview
Description
5-Methoxy-2-vinyl-1H-benzo[D]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-Methoxy-2-vinyl-1H-benzo[D]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metal complexes to enhance the yield and selectivity of the desired product .
Industrial production methods for this compound may involve multi-step processes that include the preparation of intermediates followed by cyclization and functional group modifications. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
5-Methoxy-2-vinyl-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and vinyl groups can undergo nucleophilic or electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
5-Methoxy-2-vinyl-1H-benzo[D]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-vinyl-1H-benzo[D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
5-Methoxy-2-vinyl-1H-benzo[D]imidazole can be compared with other benzimidazole derivatives such as:
- **5-Methoxy-1H-benzo[D]
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-ethenyl-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H10N2O/c1-3-10-11-8-5-4-7(13-2)6-9(8)12-10/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
WASYRXUONPWVDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C=C |
Origin of Product |
United States |
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